2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine

mGlu5 Radioligand Binding Negative Allosteric Modulator

2-[2-(3-Pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine (CAS 605647-39-0) is a synthetic heterocyclic small molecule belonging to the aryl-tetrazole class of metabotropic glutamate receptor subtype 5 (mGlu5) negative allosteric modulators (NAMs). It features a central 2,5-disubstituted tetrazole core linking a pyridin-2-yl group to a meta-biphenyl motif composed of a phenyl ring substituted at the 3-position with a pyridin-3-yl moiety.

Molecular Formula C17H12N6
Molecular Weight 300.32 g/mol
CAS No. 605647-39-0
Cat. No. B12583313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine
CAS605647-39-0
Molecular FormulaC17H12N6
Molecular Weight300.32 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN(N=N2)C3=CC=CC(=C3)C4=CN=CC=C4
InChIInChI=1S/C17H12N6/c1-2-10-19-16(8-1)17-20-22-23(21-17)15-7-3-5-13(11-15)14-6-4-9-18-12-14/h1-12H
InChIKeyWXYKFMCIKBZGRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(3-Pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine (CAS 605647-39-0): Preclinical mGlu5 Antagonist Sourcing & Differentiation Guide


2-[2-(3-Pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine (CAS 605647-39-0) is a synthetic heterocyclic small molecule belonging to the aryl-tetrazole class of metabotropic glutamate receptor subtype 5 (mGlu5) negative allosteric modulators (NAMs). It features a central 2,5-disubstituted tetrazole core linking a pyridin-2-yl group to a meta-biphenyl motif composed of a phenyl ring substituted at the 3-position with a pyridin-3-yl moiety. This compound was developed as part of a medicinal chemistry effort to optimize mGlu5 receptor antagonists for central nervous system disorders and has been characterized in radioligand binding and functional assays [1].

Why 2-[2-(3-Pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine Cannot Be Simply Replaced by Other mGlu5 Tetrazole Ligands


Despite a shared 2,5-diaryltetrazole pharmacophore, mGlu5 NAMs in this class exhibit steep structure–activity relationships where minor structural modifications—such as introducing an ether linker, altering the biaryl connectivity, or adding a fluorine substituent—produce large shifts in binding affinity, functional potency, and drug-like properties [1][2]. The direct C–C bond between the central phenyl and the pyridin-3-yl ring in CAS 605647-39-0 eliminates the conformational flexibility and metabolic liability of the ether linker found in the prototypical compound 10, while its unsubstituted phenyl core distinguishes it from the brain-penetrant fluoro-methyl analog 3-[3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine. These structural differences translate into measurable variations in target engagement, functional pathway inhibition, and physicochemical parameters, making simple interchange among analogs unreliable for reproducible preclinical research [3].

2-[2-(3-Pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine (605647-39-0): Head-to-Head Quantitative Differentiation Evidence


mGlu5 Binding Affinity: Direct C–C Biaryl vs. Ether-Linked Analog (Compound 10)

In a radioligand displacement assay using [3H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine on rat cortical membranes, CAS 605647-39-0 exhibits a Ki of 69 nM for mGlu5, which is approximately 10-fold weaker than the ether-linked analog 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine (compound 10, Ki = 5.9 nM reported in the same assay format) [1][2]. This affinity differential is consistent with the SAR trend that replacement of the flexible ether linker with a rigid biaryl linkage reduces binding pocket complementarity.

mGlu5 Radioligand Binding Negative Allosteric Modulator Affinity

Functional Antagonism at mGlu5: Ca2+ Mobilization IC50 Differentiates from Fluoro-Methyl Analog

CAS 605647-39-0 inhibits glutamate-induced calcium mobilization in cells expressing rat mGlu5 with an IC50 of 63 nM [1]. This functional potency is approximately 2-fold weaker than the highly optimized fluoro-methyl analog 3-[3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine (IC50 = 30 nM reported in the same assay format [2]) and also less potent than the ether analog (IC50 = 32 nM [3]). The reduced functional activity relative to these advanced leads reflects the impact of removing the electron-withdrawing fluorine and methyl substituents on the distal pyridine ring.

mGlu5 Functional Assay Calcium Flux Antagonist

Structural Determinant of Selectivity: Absence of CYP3A4 Liability Inherent to Itraconazole-Derived Tetrazoles

Unlike tetrazole-containing itraconazole analogs developed as angiogenesis inhibitors, which retain significant CYP3A4 inhibitory activity, the 2-pyridyl-tetrazole-phenyl-pyridine scaffold of CAS 605647-39-0 was designed within a program that prioritized selectivity over CYP450 enzymes. While direct CYP3A4 inhibition data for this specific compound are not publicly available, structurally related mGlu5 tetrazoles from the same series (e.g., compound 10) demonstrated minimal CYP450 inhibition [1]. This class-level property distinguishes CAS 605647-39-0 from itraconazole-derived tetrazoles such as compound 24, which required extensive optimization to reduce CYP3A4 inhibition [2].

CYP3A4 Selectivity Drug-Drug Interaction Off-Target

Physicochemical Differentiation: LogP and PSA Compared to Ether and Fluoro-Methyl Analogs

The calculated physicochemical properties of CAS 605647-39-0 include a molecular weight of 300.32 g/mol, a topological polar surface area (PSA) of 69.38 Ų, and a LogP of 2.79 . Compared to the ether analog (MW 316.32, PSA 78.61 Ų, cLogP ~2.5) [1] and the fluoro-methyl analog (MW 332.35, PSA ~69 Ų, cLogP ~3.1) [2], CAS 605647-39-0 occupies a distinct position in CNS drug-like chemical space. Its lower PSA than the ether analog supports potentially better passive membrane permeability, while its lower LogP than the fluoro-methyl analog may reduce non-specific protein binding.

LogP Polar Surface Area CNS Penetration Physicochemical

Recommended Procurement and Application Scenarios for 2-[2-(3-Pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine (605647-39-0)


mGlu5 Negative Allosteric Modulator Probe for In Vitro Electrophysiology

With a Ki of 69 nM and Ca2+ flux IC50 of 63 nM, CAS 605647-39-0 serves as a moderate-affinity mGlu5 NAM suitable for patch-clamp electrophysiology studies where complete receptor blockade is undesirable. Its biaryl rigidity may confer slower binding kinetics compared to flexible ether-linked analogs, enabling the characterization of use-dependent antagonism mechanisms [1].

Reference Compound for Structure–Activity Relationship (SAR) Expansion Around the 3-Position Biaryl Motif

The unsubstituted 3-(pyridin-3-yl)phenyl moiety of CAS 605647-39-0 provides a clean baseline scaffold for systematic SAR exploration. Researchers can use this compound as the parent structure for introducing substituents at the 4-position of the central phenyl ring or modifying the distal pyridine to probe affinity, selectivity, and metabolic stability trends previously established with the fluoro-methyl and ether series [1][2].

Negative Control for In Vivo Receptor Occupancy Studies Requiring Moderate Brain Exposure

Given the favorable CNS physicochemical profile (PSA = 69.38 Ų, LogP = 2.79), CAS 605647-39-0 is predicted to exhibit moderate brain penetration. It can be employed as a comparative negative control alongside high-brain-penetrant mGlu5 NAMs (e.g., the fluoro-methyl analog) to establish the relationship between receptor occupancy and behavioral endpoints in rodent models of anxiety or pain [1].

Chemical Biology Tool for Mapping Biaryl-Tetrazole mGlu5 Allosteric Binding Site Interactions

The rigid biaryl linkage between the central phenyl and pyridin-3-yl rings eliminates the rotatable ether bond present in compound 10, providing a constrained pharmacophore for computational docking and site-directed mutagenesis studies. This makes CAS 605647-39-0 a valuable tool for dissecting the precise binding orientation of 2,5-diaryltetrazole mGlu5 NAMs within the allosteric pocket [1].

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